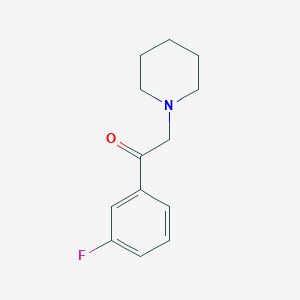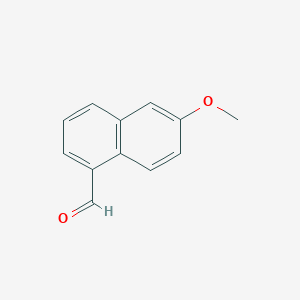
1-((Methylsulfonyl)methyl)-2-nitrobenzene
Vue d'ensemble
Description
1-((Methylsulfonyl)methyl)-2-nitrobenzene is an organic compound that features a nitro group attached to a benzene ring, along with a methylsulfonylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the nitration of toluene to form 2-nitrotoluene, which is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-((Methylsulfonyl)methyl)-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methylsulfonylmethyl group can be oxidized to form sulfone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 1-((Methylsulfonyl)methyl)-2-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Sulfone derivatives.
Applications De Recherche Scientifique
1-((Methylsulfonyl)methyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-((Methylsulfonyl)methyl)-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methylsulfonylmethyl group can engage in nucleophilic and electrophilic interactions. These interactions can modulate various biological pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((Ethylsulfonyl)methyl)-2-nitrobenzene: Similar structure but with an ethyl group instead of a methyl group.
1-((Methylsulfonyl)methyl)-4-nitrobenzene: Similar structure but with the nitro group in the para position.
Uniqueness
1-((Methylsulfonyl)methyl)-2-nitrobenzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This positioning can result in distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C8H9NO4S |
|---|---|
Poids moléculaire |
215.23 g/mol |
Nom IUPAC |
1-(methylsulfonylmethyl)-2-nitrobenzene |
InChI |
InChI=1S/C8H9NO4S/c1-14(12,13)6-7-4-2-3-5-8(7)9(10)11/h2-5H,6H2,1H3 |
Clé InChI |
CIMNAVHKTGMMQA-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CC1=CC=CC=C1[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
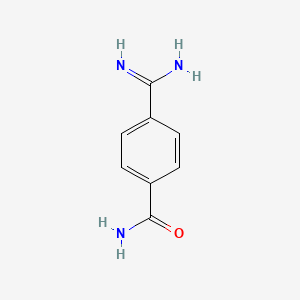

![8-(4,4-Dimethylcyclohex-1-EN-1-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B8763406.png)

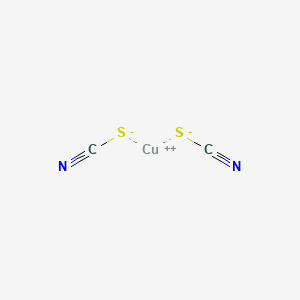
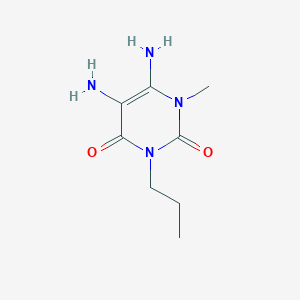

![1-[2-AMINO-4-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINONE](/img/structure/B8763447.png)
